Diethyl 3,4-furandicarboxylate
Overview
Description
Diethyl 3,4-furandicarboxylate is an organic compound with the molecular formula C10H12O5. It is a diester derivative of 3,4-furandicarboxylic acid, where the carboxyl groups are esterified with ethanol. This compound is known for its clear, colorless liquid form and is used in various chemical applications due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 3,4-furandicarboxylate can be synthesized through the esterification of 3,4-furandicarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but may involve continuous processes and more efficient catalysts to enhance yield and purity. The reaction conditions are optimized to ensure maximum conversion of the acid to the ester while minimizing by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the furan ring is susceptible to oxidative cleavage, leading to the formation of various carboxylic acids.
Reduction: The compound can be reduced to form dihydrofuran derivatives, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions
Major Products:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Brominated or nitrated furan derivatives
Scientific Research Applications
Diethyl 3,4-furandicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of polymers and resins, where its unique structure imparts desirable properties to the final products
Mechanism of Action
The mechanism by which diethyl 3,4-furandicarboxylate exerts its effects depends on the specific application. In chemical reactions, its reactivity is primarily due to the electron-rich furan ring and the ester groups, which can participate in various nucleophilic and electrophilic reactions. The molecular targets and pathways involved vary widely depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Dimethyl 3,4-furandicarboxylate: Similar in structure but with methyl ester groups instead of ethyl.
Diethyl 2,5-furandicarboxylate: Differing in the position of the ester groups on the furan ring.
3,4-Furandicarboxylic acid: The parent acid of diethyl 3,4-furandicarboxylate.
Uniqueness: this compound is unique due to its specific ester groups and the position of these groups on the furan ring, which influence its reactivity and the types of reactions it can undergo. This makes it particularly useful in applications where precise control over chemical reactivity is required .
Properties
IUPAC Name |
diethyl furan-3,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-3-14-9(11)7-5-13-6-8(7)10(12)15-4-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODFWNHYQARJLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC=C1C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184680 | |
Record name | 3,4-Furandicarboxylic acid, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30614-77-8 | |
Record name | 3,4-Diethyl 3,4-furandicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30614-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Furandicarboxylic acid, diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030614778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Furandicarboxylic acid, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl furan-3,4-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.678 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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